molecular formula C15H11N3O4 B6524124 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 898133-29-4

6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B6524124
CAS RN: 898133-29-4
M. Wt: 297.26 g/mol
InChI Key: IHVJOLBCEVBTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one, also known as 6F-NPMDP, is an important organic compound in the field of pharmaceuticals and biochemistry. It is a heterocyclic compound that has been studied extensively due to its unique physical and chemical properties. 6F-NPMDP has been found to have a wide range of applications in both scientific research and pharmaceutical industries.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is not completely understood. However, it is believed that the compound interacts with enzymes in the body, which leads to changes in the activity of enzymes and other proteins. It is also believed that 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has an effect on the structure and function of cell membranes, which may lead to changes in the transport of molecules across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one have been studied extensively. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs. It has also been found to have an effect on the transport of molecules across cell membranes, which may affect the absorption, distribution, and excretion of drugs. Additionally, 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has been found to have a variety of anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is widely available. Additionally, it is a relatively stable compound, and can be stored for long periods of time without degradation. However, there are also some limitations to the use of 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one in laboratory experiments. It is not very soluble in water, and can be difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, and can be difficult to work with in organic synthesis reactions.

Future Directions

The future directions of research on 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one are numerous. It could be further studied to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used in the development of new drug delivery systems and in the design of new drugs. It could also be used in the study of enzyme-substrate interactions, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs. Finally, it could be studied for its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Synthesis Methods

The synthesis of 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one can be achieved through a two-step process. The first step involves the reaction of furan-2-ylmethylenebis(4-nitrophenyl)methanone with 1,3-dihydro-2H-pyridazin-3-one. This reaction produces 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one and 4-nitrophenylmethanol as the main products. In the second step, the 4-nitrophenylmethanol is removed by aqueous acid-catalyzed hydrolysis. This two-step process is the most widely used method for the synthesis of 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one.

Scientific Research Applications

6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is widely used in scientific research as a model compound for studying the structure and properties of other related compounds. It has been used in the study of enzyme-substrate interactions, as well as in the study of the mechanism of action of drugs. Additionally, 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has been used in the study of the pharmacokinetics and pharmacodynamics of drugs. It has also been used in the development of new drug delivery systems and in the design of new drugs.

properties

IUPAC Name

6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-15-8-7-13(14-2-1-9-22-14)16-17(15)10-11-3-5-12(6-4-11)18(20)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVJOLBCEVBTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(furan-2-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

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